molecular formula C21H17ClN4O2 B6532830 5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile CAS No. 903195-45-9

5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B6532830
CAS No.: 903195-45-9
M. Wt: 392.8 g/mol
InChI Key: QOSYSMMPPZRFLU-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted at positions 2 and 4. The 4-chlorophenyl group at position 2 and the 4-benzoylpiperazinyl moiety at position 5 define its structural and electronic profile . The 4-cyano group at position 4 stabilizes the oxazole ring via electron-withdrawing effects.

Properties

IUPAC Name

5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c22-17-8-6-15(7-9-17)19-24-18(14-23)21(28-19)26-12-10-25(11-13-26)20(27)16-4-2-1-3-5-16/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSYSMMPPZRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the benzoyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and electronic properties:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Key Structural Features
5-(4-Benzoylpiperazin-1-yl)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile 4-Chlorophenyl 4-Benzoylpiperazinyl 444.49 (calculated) High lipophilicity; strong electron-withdrawing effects from Cl and CN groups
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile 4-Fluorophenyl 4-(4-Fluorobenzoyl)piperazinyl 424.40 (calculated) Enhanced polarity due to F substituents; potential for halogen bonding
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile 2-Fluorophenyl 4-(2-Fluorobenzoyl)piperazinyl 424.40 (calculated) Ortho-F substitution may sterically hinder interactions
2-(4-Chlorophenyl)-5-(dimethylamino)-1,3-oxazole-4-carbonitrile 4-Chlorophenyl Dimethylamino 247.68 (calculated) Reduced steric bulk; increased basicity from NMe₂ group
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl Piperidin-1-ylsulfonyl 347.42 (calculated) Sulfonyl group enhances solubility; tolyl group adds steric bulk

Key Observations :

  • Piperazine vs. Smaller Amines: The benzoylpiperazinyl group provides greater conformational flexibility and hydrogen-bonding capacity than dimethylamino or piperidinylsulfonyl groups .
  • Lipophilicity: The benzoylpiperazinyl group increases logP compared to sulfonyl or amino substituents, suggesting improved blood-brain barrier penetration .
Computational and Electronic Analysis
  • Electron Localization Function (ELF): The 4-cyano group in the target compound localizes electron density at the oxazole ring, stabilizing its aromaticity. This contrasts with dimethylamino-substituted analogs, where electron density is delocalized into the amine group .
  • Noncovalent Interactions: Fluorinated benzoylpiperazinyl analogs exhibit stronger van der Waals interactions in molecular dynamics simulations, while the 4-chloro substituent favors electrostatic interactions .
  • HOMO-LUMO Gaps : The target compound’s HOMO-LUMO gap (calculated via Multiwfn) is narrower than fluorinated analogs, suggesting higher reactivity in electrophilic substitution .

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